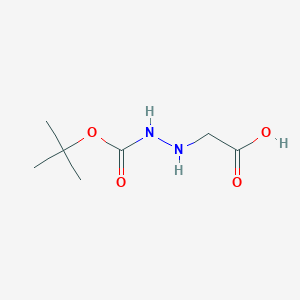
N-(tert-Butoxycarbonylamino)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonylamino)glycine (N-Boc-Gly) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a derivative of glycine, an amino acid that is a building block of proteins. N-Boc-Gly is used in various fields of research, including medicinal chemistry, drug discovery, and biotechnology.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonylamino)glycine is not well understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. The active form of N-(tert-Butoxycarbonylamino)glycine is believed to inhibit the activity of enzymes that are involved in the biosynthesis of proteins.
Biochemical and Physiological Effects:
N-(tert-Butoxycarbonylamino)glycine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of proteins. This inhibition leads to a decrease in the production of proteins, which can have various effects on the body. N-(tert-Butoxycarbonylamino)glycine has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
N-(tert-Butoxycarbonylamino)glycine has several advantages for lab experiments. It is easy to synthesize and is relatively stable. It can be used as a building block for the synthesis of peptides, which are important in drug discovery and development. However, N-(tert-Butoxycarbonylamino)glycine also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it can be toxic to cells at high concentrations.
Future Directions
There are several future directions for the study of N-(tert-Butoxycarbonylamino)glycine. One direction is the development of new synthetic methods for the production of N-(tert-Butoxycarbonylamino)glycine and its derivatives. Another direction is the investigation of the mechanism of action of N-(tert-Butoxycarbonylamino)glycine and its derivatives. This could lead to the development of new drugs that target the biosynthesis of proteins. Finally, the study of the biochemical and physiological effects of N-(tert-Butoxycarbonylamino)glycine and its derivatives could lead to the development of new therapies for a variety of diseases.
Synthesis Methods
N-(tert-Butoxycarbonylamino)glycine can be synthesized using various methods, including the reaction of glycine with tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain N-(tert-Butoxycarbonylamino)glycine. Another method involves the reaction of glycine with Boc-anhydride in the presence of a base such as diisopropylethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain N-(tert-Butoxycarbonylamino)glycine.
Scientific Research Applications
N-(tert-Butoxycarbonylamino)glycine has been used in various fields of research, including medicinal chemistry, drug discovery, and biotechnology. It has been used as a building block for the synthesis of peptides, which are important in drug discovery and development. N-(tert-Butoxycarbonylamino)glycine has also been used in the synthesis of glycopeptides, which are important in the study of protein-carbohydrate interactions. In addition, N-(tert-Butoxycarbonylamino)glycine has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
properties
CAS RN |
115262-99-2 |
|---|---|
Product Name |
N-(tert-Butoxycarbonylamino)glycine |
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]acetic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(12)9-8-4-5(10)11/h8H,4H2,1-3H3,(H,9,12)(H,10,11) |
InChI Key |
GJYLMTIEJPIZOA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC(=O)O |
synonyms |
Hydrazinecarboxylic acid, 2-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



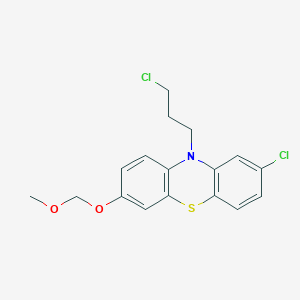
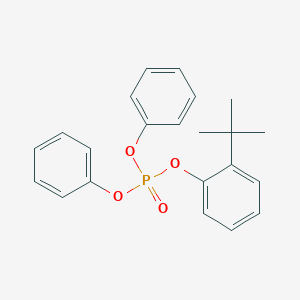
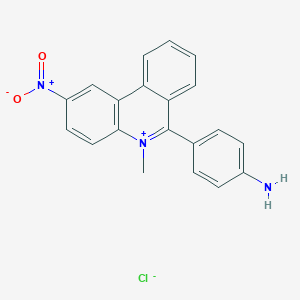
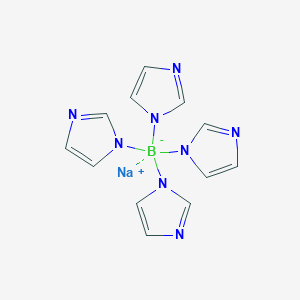
![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)

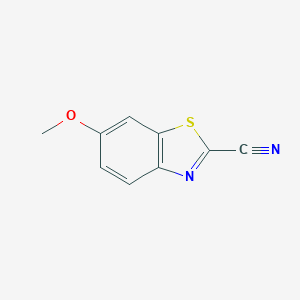

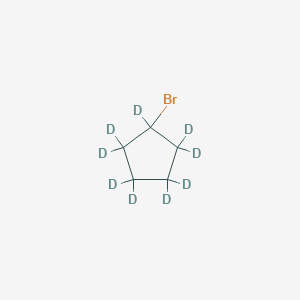
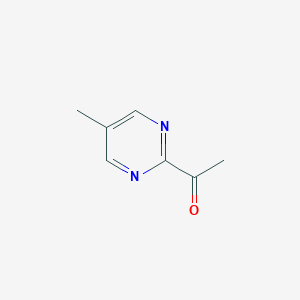
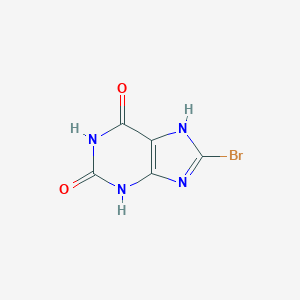
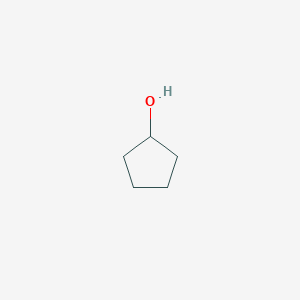
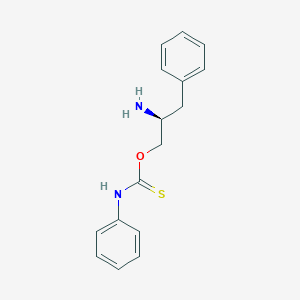
![4-Benzyl-5-thioxo-[1,2,4]triazolidin-3-one](/img/structure/B49289.png)